N-苄氧羰基-L-赖氨酸苄酯对甲苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is commonly used in peptide synthesis as a protecting group for the lysine residue, allowing for selective deprotection and modification of other amino acids in the peptide chain. It is also used as a building block in the synthesis of pharmaceuticals and bioactive compounds .

Synthesis Analysis

The NCA of N ɛ -trifluoroacetyl-L-lysine, N ɛ -benzyloxycarbonyl-L-lysine and γ-benzyl-L-glutamate were successfully synthesized with satisfactory yields. Their polymerizability was compared to that of the N ɛ -trifluoroacetyl-L-lysine NCA initiated by n-hexylamine in N,N-dimethylformamide .Molecular Structure Analysis

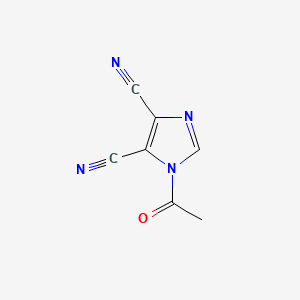

The molecular weight of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is 542.6 g/mol. It has 3 hydrogen bond donors and 8 hydrogen bond acceptors. The exact mass is 542.20867260 and the monoisotopic mass is 542.20867260 .Chemical Reactions Analysis

Z-L-Lys-ONp and other N-CBZ-amino acid p-nitrophenol esters are chromogenic substrates used for the differentiation and characterization of proteases and endopeptidases. It acts as a substrate for bromelain .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate include a molecular weight of 542.6 g/mol, 3 hydrogen bond donors, 8 hydrogen bond acceptors, and 13 rotatable bonds .科学研究应用

生物降解聚(酯酰胺)的合成:N-苄氧羰基-L-赖氨酸苄酯对甲苯磺酸盐在合成带有氨基侧链的生物降解氨基酸基聚(酯酰胺)(PEAs)中起作用。这些PEAs,特别是含有L-赖氨酸的PEAs,在生物医学领域具有潜在应用,因为它们在牛主动脉内皮细胞增殖中起支持作用 (Deng, Wu, Reinhart-King, & Chu, 2009)。

功能性弹性聚(酯酰胺)共聚物:该化合物还用于合成具有反应性侧链功能羧基的随机共聚(酯酰胺)。这些共聚物显示出显著的酶催化生物降解,表明它们在生物医学应用中的有用性 (Jokhadze, Machaidze, Panosyan, Chu, & Katsarava, 2007)。

药物传递生物材料:在合成具有氨基侧链的新型生物降解聚酯中,N-苄氧羰基-L-赖氨酸苄酯对甲苯磺酸盐已被使用,突显其作为药物传递生物材料的潜力 (Won, Chu, & Yu, 1996)。

肽合成:该化合物在肽合成中发挥关键作用,特别是在为赖氨酸等氨基酸形成保护基方面。它用于合成各种氨基酸衍生物和肽 (Azuse, Tamura, Kinomura, Okai, Kouge, Hamatsu, & Koizumi, 1989)。

酶催化研究:它已被用于研究蛋白酶酶催化的动力学和机制,为酶-底物相互作用和酶催化过程提供了见解 (Elmore, Roberts, & Smyth, 1967)。

作用机制

Target of Action

The primary targets of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate are the proton-dependent oligopeptide transporters PEPT1 and PEPT2 . These transporters belong to the SLC15 family and play important roles in human and mammalian physiology . PEPT1, a high-capacity, low-affinity transporter, is mainly expressed in the intestine and takes up dietary di- and tripeptides . On the other hand, PEPT2, a low-capacity, high-affinity transporter, is predominantly expressed in the kidney, where it is responsible for the reabsorption of di- and tripeptides .

Mode of Action

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate acts as a potent transport inhibitor for PEPT1 and PEPT2 . The compound interacts with these transporters, leading to changes in their function . The crystal structure of the peptide transporter in complex with this compound revealed the molecular interactions for inhibitor binding . A previously undescribed mostly hydrophobic pocket, the PZ pocket, was found to be involved in interaction with this compound .

Biochemical Pathways

The biochemical pathways affected by N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate are related to the transport of peptides. By inhibiting PEPT1 and PEPT2, the compound disrupts the normal transport and accumulation of substrates across cellular membranes using the proton electrochemical gradient . This can have downstream effects on various physiological and pharmacological processes, as these transporters are known to translocate a wide range of peptidomimetic drugs and prodrugs .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound

Result of Action

The molecular and cellular effects of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate’s action primarily involve the inhibition of peptide transport. By binding to PEPT1 and PEPT2, the compound prevents these transporters from carrying out their normal function . This can lead to changes in the transport and accumulation of peptides and peptidomimetic drugs within cells .

Action Environment

The action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with its targets . Additionally, the presence of other compounds or drugs in the environment could potentially impact the compound’s efficacy and stability

属性

IUPAC Name |

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZYKJHWKVREOQ-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692828 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16964-83-3 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid](/img/structure/B579110.png)

![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)

![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)

![(1R,6S,10R,11R,14S,16R,19R,20S,21S,24S)-14,24-dihydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one](/img/structure/B579125.png)